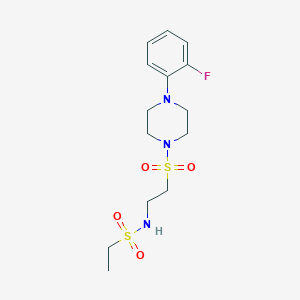

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide

描述

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide is a sulfonamide derivative featuring a piperazine core substituted with a 2-fluorophenyl group and an ethanesulfonamide side chain. Its synthesis typically involves multi-step organic reactions, including sulfonylation and nucleophilic substitution, followed by purification via silica gel chromatography. Analytical characterization relies on techniques such as $ ^1H $ NMR, $ ^{13}C $ NMR, HRMS, and IR spectroscopy to confirm molecular structure and purity.

属性

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FN3O4S2/c1-2-23(19,20)16-7-12-24(21,22)18-10-8-17(9-11-18)14-6-4-3-5-13(14)15/h3-6,16H,2,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQCDDOUQMFYSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide typically involves the reaction of 1-(2-fluorophenyl)piperazine with ethanesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile under reflux conditions for several hours . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

化学反应分析

Types of Reactions

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

科学研究应用

Chemical Structure and Synthesis

The compound features a piperazine ring with a 2-fluorophenyl group and a sulfonyl group, linked to an ethyl chain and an ethanesulfonamide moiety. The synthesis typically involves several steps:

- Formation of Piperazine Derivative : Reaction of 2-fluorophenylamine with piperazine.

- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.

- Final Coupling : Coupling with an appropriate acyl chloride to yield the final product.

This multi-step synthetic route can be optimized for yield and purity using advanced techniques such as continuous flow systems and chromatography.

Biological Mechanisms

The biological activity of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide can be attributed to its interaction with various molecular targets:

- Receptor Interaction : The compound may interact with G-protein-coupled receptors (GPCRs), which are crucial in various signaling pathways.

- Enzymatic Inhibition : It has shown potential to inhibit enzymes involved in inflammatory responses and cancerous processes, particularly through competitive inhibition mechanisms.

Antimelanogenic Effects

In vitro studies have demonstrated that compounds related to this structure inhibit melanin production in B16F10 melanoma cells without cytotoxicity. The docking studies suggested effective binding modes within the active site of tyrosinase, indicating potential use in skin-whitening formulations.

Anti-inflammatory Properties

Research has shown that similar piperazine derivatives can modulate inflammatory pathways, suggesting therapeutic applications in conditions characterized by excessive inflammation, such as arthritis or asthma.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound, revealing its ability to induce apoptosis in cancer cell lines. It has been noted for its efficacy against various types of cancer cells, including breast and prostate cancer.

Case Study 1: Tyrosinase Inhibition

A study indicated that derivatives similar to this compound exhibited IC50 values significantly lower than standard inhibitors like kojic acid, showcasing strong inhibitory potential against tyrosinase.

Case Study 2: Inflammatory Pathways Modulation

Another investigation highlighted how piperazine derivatives could effectively reduce pro-inflammatory cytokines in vitro, suggesting their role as potential anti-inflammatory agents.

作用机制

The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and adenosine regulation . This inhibition can affect various cellular functions and pathways, contributing to its biological activities.

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide , a comparison with analogous sulfonamide-piperazine hybrids is critical. Below is an analysis of key structural and functional differences:

Substituent Effects on Pharmacokinetics and Binding Affinity

- Fluorine Substitution: The 2-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide). Fluorine’s electronegativity may also influence receptor binding by altering electron distribution in the aromatic ring.

- Sulfonamide Chain Length : Ethanesulfonamide provides moderate solubility, whereas longer chains (e.g., propanesulfonamide) may reduce bioavailability due to increased molecular weight and steric hindrance.

Critical Analysis of Research Findings

- Structural-Activity Relationships (SAR) : The 2-fluorophenyl group and ethanesulfonamide chain synergistically improve target engagement and pharmacokinetic profiles. However, excessive fluorination (e.g., 2,4-difluorophenyl) may reduce solubility, as observed in unrelated sulfonamide studies.

- Limitations in Current Data : Direct comparative pharmacological data for This compound are sparse. Most evidence derives from structural analogs (e.g., 2e, 2f in ), which lack the fluorophenyl moiety but share sulfonamide-piperazine scaffolds.

生物活性

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide, a complex organic compound, has garnered significant attention due to its potential biological activities. This article delves into its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a fluorophenyl group, and an ethylsulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 449.5 g/mol. The presence of the sulfonamide group is particularly notable for its biological relevance.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptors : It may interact with G-protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses.

- Enzymes : The compound is known to inhibit enzymes involved in inflammatory and cancerous processes, potentially affecting pathways related to cell proliferation and apoptosis.

The binding affinity is enhanced by the fluorophenyl group, which stabilizes interactions through hydrophobic effects and hydrogen bonding.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Anti-inflammatory : The compound has shown potential in reducing inflammation via modulation of cytokine production.

- Anticancer : Preliminary studies indicate that it may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Case Studies and Research Findings

-

In Vitro Studies :

- In cell line assays, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency.

-

In Vivo Studies :

- Animal models have been utilized to evaluate the anti-inflammatory properties. Administration of the compound resulted in reduced edema in carrageenan-induced paw edema models, suggesting effective anti-inflammatory activity.

-

Mechanistic Insights :

- Research has indicated that the compound may modulate NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | Structure | Anticancer | 25 |

| 4-(2-Nitrobenzyl)piperazine | Structure | Antimicrobial | 15 |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of a piperazine intermediate followed by coupling with ethanesulfonamide. A reflux reaction with acetic anhydride (as in analogous sulfonamide syntheses) is used to acetylate intermediates, followed by slow crystallization from ethanol for purification . Flash column chromatography (e.g., 3:7 EtOAc/hexanes) is effective for isolating the final product, with purity confirmed via HPLC or TLC . For improved yield, optimize reaction times and stoichiometry of sulfonylating agents.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of NMR (to verify proton environments, e.g., aromatic and sulfonyl groups) and mass spectrometry (to confirm molecular weight). For example, NMR peaks at δ = 7.80–7.92 ppm (aromatic protons) and δ = 3.06–3.68 ppm (piperazine and ethylsulfonyl groups) align with expected structural features . Elemental analysis (C, H, N, S) further validates purity.

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or radioligand binding assays. For receptor-targeted studies, competitive binding assays (e.g., against serotonin or dopamine receptors) are recommended, given structural similarities to piperazine-based ligands . Cytotoxicity assays (e.g., MTT in cancer cell lines) can assess anticancer potential .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact its binding affinity to target receptors?

- Methodological Answer : Conduct comparative SAR studies by synthesizing analogs with varied substituents on the phenyl ring. Use radioligand displacement assays (e.g., measurements) to quantify affinity shifts. For example, replacing 2-fluorophenyl with 2,4-dichlorophenyl (as in related compounds) may enhance hydrophobic interactions with receptor pockets . Computational docking (e.g., AutoDock Vina) can predict binding modes and guide rational design .

Q. What strategies mitigate off-target effects in vivo, and how can pharmacokinetic properties be optimized?

- Methodological Answer : Modify logP via introduction of polar groups (e.g., hydroxyethyl) to improve solubility and reduce nonspecific binding. Assess metabolic stability using liver microsome assays. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can identify metabolic liabilities. For in vivo studies, formulate the compound in PEG-based vehicles to enhance bioavailability .

Q. How does this compound synergize with BCL-2 inhibitors in apoptosis induction, and what experimental models validate this?

- Methodological Answer : Combine with BCL-2 inhibitors (e.g., ABT-199) in apoptosis-resistant cancer cell lines (e.g., MCL-1 overexpressing models). Measure synergism via Chou-Talalay combination indices. Western blotting for cleaved PARP and caspase-3 activation confirms apoptotic pathways. Xenograft models with co-administration can validate efficacy in vivo .

Q. What advanced analytical techniques resolve crystallographic or conformational ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines precise bond angles and torsion angles (e.g., nitro group planarity deviations in sulfonamides ). Pair with dynamic NMR to study rotational barriers of the piperazine ring. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。